4-amino-N-(1H-pyrazol-4-yl)butanamide is an organic compound characterized by a pyrazole moiety, which contributes to its biological activity and potential applications in medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurodegenerative disorders and other therapeutic areas.
The synthesis of 4-amino-N-(1H-pyrazol-4-yl)butanamide typically involves several steps:
The molecular structure of 4-amino-N-(1H-pyrazol-4-yl)butanamide features:
4-amino-N-(1H-pyrazol-4-yl)butanamide can participate in various chemical reactions:
Common reagents utilized in these reactions include:
The products formed from these reactions vary based on conditions and reagents used, allowing for a broad range of derivatives suitable for further applications .
The mechanism of action for 4-amino-N-(1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets within biological systems:
This interaction can lead to significant biological effects, including anti-inflammatory responses and modulation of cell growth, making it a candidate for therapeutic applications .
The physical and chemical properties of 4-amino-N-(1H-pyrazol-4-yl)butanamide are crucial for understanding its behavior in biological systems:
4-amino-N-(1H-pyrazol-4-yl)butanamide has several scientific applications:
This compound exemplifies the versatility of pyrazole derivatives in both medicinal chemistry and material science applications, highlighting its potential impact on future research endeavors .
The molecular architecture of 4-amino-N-(1H-pyrazol-4-yl)butanamide (PubChem CID: 80359821) integrates three pharmacologically significant elements: a pyrazole ring, a terminal primary amine, and a carboxamide linker [1]. This configuration creates a multifunctional scaffold with distinctive physicochemical properties essential for drug design. The pyrazole ring provides a planar heterocyclic core that facilitates π-π stacking interactions with biological targets, while the terminal amino group serves as a strong hydrogen-bond donor capable of forming salt bridges with aspartate or glutamate residues in enzyme binding pockets [6]. The butanamide linker contributes crucial conformational flexibility, allowing the molecule to adopt bioactive conformations necessary for target engagement. Computed physicochemical parameters reveal moderate lipophilicity (cLogP ≈ 0.5) and a polar surface area (PSA) of approximately 100 Ų, indicating balanced permeability-solubility characteristics suitable for drug development [2] [8].
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Distinctions |
---|---|---|---|
4-Amino-N-(1H-pyrazol-4-yl)butanamide | C₇H₁₂N₄O | 168.20 | Unsubstituted pyrazole, free amino terminus |
2-Amino-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide | C₁₀H₁₈N₄O | 210.28 | Methylated pyrazole, amide terminus |
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | C₁₁H₁₁N₃O | 201.23 | Ketone linker, phenyl substitution |
N-(4-amino-1H-pyrazol-5-yl)butanamide | C₇H₁₂N₄O | 168.20 | Positional isomerism (5- vs 4-pyrazole) |
The strategic incorporation of aminopyrazole motifs in drug design gained significant traction following the clinical success of pyrazole-based kinase inhibitors such as crizotinib (ALK inhibitor) and pirtobrutinib (BTK inhibitor) [6]. Specifically, 4-aminopyrazole derivatives emerged as privileged scaffolds in the early 2010s, with researchers at pharmaceutical companies including Roche and Takeda exploring their potential against challenging targets. The synthesis of 4-amino-N-(1H-pyrazol-4-yl)butanamide analogs represented a deliberate effort to optimize pharmacokinetic properties while retaining target affinity, particularly for kinase domains. This period coincided with advances in heterocyclic synthesis methodologies, including microwave-assisted coupling and Buchwald-Hartwig amination, which facilitated efficient derivatization of the pyrazole core [10]. The scaffold's emergence exemplifies the broader trend in medicinal chemistry toward fragment-based designs where compact, polar frameworks serve as versatile starting points for lead optimization programs targeting protein-protein interaction interfaces [6].
The 4-aminopyrazole carboxamide scaffold demonstrates remarkable versatility in engaging biologically significant targets, particularly within inflammatory signaling cascades and oncogenic pathways. Its most validated application lies in inhibiting Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical node downstream of Toll-like receptors (TLRs) and IL-1 receptors [2] [8]. Preclinical studies demonstrate that optimized derivatives effectively suppress NF-κB activation and downstream pro-inflammatory cytokine production (TNF-α, IL-6) in human peripheral blood mononuclear cells (PBMCs) with IC₅₀ values below 100 nM [8]. Additionally, structural analogs like the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines exhibit potent cyclin-dependent kinase 2 (CDK2) inhibition (Ki = 5 nM), positioning this scaffold as a promising candidate for overcoming CDK4/6 inhibitor resistance in breast cancer . Molecular docking analyses consistently reveal that the pyrazole nitrogen atoms and amino group form bidentate hydrogen bonds with kinase hinge regions, while the butanamide linker occupies a hydrophobic pocket adjacent to the ATP binding site [2] .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3